Cas no 2101199-28-2 (3-fluoro-4-(3,3,3-trifluoropropoxy)aniline)

3-fluoro-4-(3,3,3-trifluoropropoxy)aniline 化学的及び物理的性質
名前と識別子
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- 3-fluoro-4-(3,3,3-trifluoropropoxy)aniline
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- インチ: 1S/C9H9F4NO.ClH/c10-7-5-6(14)1-2-8(7)15-4-3-9(11,12)13;/h1-2,5H,3-4,14H2;1H
- InChIKey: VHIUSCQDJUWNSY-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(N)=CC=1F)CCC(F)(F)F.Cl
3-fluoro-4-(3,3,3-trifluoropropoxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB554270-250 mg |
3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride; . |
2101199-28-2 | 250MG |
€306.40 | 2022-03-01 | ||
abcr | AB554270-500 mg |
3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride; . |
2101199-28-2 | 500MG |
€454.70 | 2022-03-01 | ||
abcr | AB554270-100 mg |
3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride; . |
2101199-28-2 | 100MG |
€257.30 | 2022-03-01 | ||
abcr | AB554270-1 g |
3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride; . |
2101199-28-2 | 1g |
€540.70 | 2022-03-01 |
3-fluoro-4-(3,3,3-trifluoropropoxy)aniline 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
3-fluoro-4-(3,3,3-trifluoropropoxy)anilineに関する追加情報
Introduction to 3-fluoro-4-(3,3,3-trifluoropropoxy)aniline (CAS No. 2101199-28-2)
3-fluoro-4-(3,3,3-trifluoropropoxy)aniline is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2101199-28-2, belongs to a class of molecules that exhibit promising characteristics for further development into therapeutic agents.
The molecular structure of 3-fluoro-4-(3,3,3-trifluoropropoxy)aniline consists of a benzene ring substituted with a fluorine atom at the 3-position and a 3,3,3-trifluoropropoxy group at the 4-position. The presence of fluorine atoms and the trifluoropropoxy moiety introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule. These structural features make it an intriguing candidate for further exploration in drug discovery.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The fluorine atom in 3-fluoro-4-(3,3,3-trifluoropropoxy)aniline can significantly influence its pharmacokinetic properties, making it a valuable scaffold for designing novel pharmaceuticals. The trifluoropropoxy group further contributes to the compound's lipophilicity and potential membrane permeability, which are crucial factors in drug design.
Current research in medicinal chemistry has highlighted the importance of fluorinated amines in developing treatments for various diseases. For instance, studies have shown that fluorinated aromatic amines can exhibit potent antimicrobial and anti-inflammatory properties. The structural motif of 3-fluoro-4-(3,3,3-trifluoropropoxy)aniline aligns well with these findings, suggesting that it may possess similar bioactivities. Further investigation into its pharmacological profile could uncover new therapeutic applications.
One of the most compelling aspects of CAS No. 2101199-28-2 is its potential as a building block for more complex drug candidates. The versatility of its structure allows for modifications at multiple positions, enabling chemists to fine-tune its properties for specific biological targets. This flexibility is particularly valuable in the context of rational drug design, where tailored molecular structures are essential for achieving desired pharmacological effects.
The synthesis of 3-fluoro-4-(3,3,3-trifluoropropoxy)aniline involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms and the trifluoropropoxy group necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in synthetic chemistry have made it possible to produce such complex molecules with increasing efficiency, which bodes well for future research endeavors.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of fluorinated compounds like CAS No. 2101199-28-2. Molecular modeling techniques can predict how these molecules interact with biological targets at the atomic level, providing valuable insights into their potential therapeutic efficacy. Such computational studies are complemented by experimental validations, which are essential for confirming theoretical predictions.
The pharmaceutical industry has been particularly interested in developing drugs that leverage the unique properties of fluorinated compounds. For example, fluoroquinolones and other fluoroaromatic drugs have demonstrated remarkable success in treating bacterial infections due to their enhanced potency and resistance profiles. The structural features of CAS No. 2101199-28-2 suggest that it may share some of these advantageous properties, making it a promising candidate for further development.
In conclusion, 3-fluoro-4-(3,3,3-trifluoropropoxy)aniline (CAS No. 2101199-28-2) represents an exciting opportunity for researchers in pharmaceutical chemistry and medicinal biology. Its unique structural composition and potential biological activities make it a compelling candidate for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play a significant role in the development of next-generation therapeutics.
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